molecular formula C14H17N3O2S B5580220 (3S*,4S*)-4-propyl-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidine-3-carboxylic acid

(3S*,4S*)-4-propyl-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidine-3-carboxylic acid

Cat. No.: B5580220
M. Wt: 291.37 g/mol
InChI Key: FRWNVONGSNGEPK-MWLCHTKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S*,4S*)-4-propyl-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C14H17N3O2S and its molecular weight is 291.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.10414797 g/mol and the complexity rating of the compound is 368. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthetic Approaches : Research has led to new synthetic pathways for creating thieno[2,3-d]pyrimidine derivatives, showcasing the versatility of precursor compounds for generating a range of biologically active molecules (El-Meligie et al., 2020).
  • Diverse Chemical Libraries : The development of fused pyridine-4-carboxylic acids libraries, including thieno[2,3-d]pyrimidine derivatives, highlights the potential for discovering novel compounds with significant biological activities (Volochnyuk et al., 2010).
  • Microwave-assisted Synthesis : Advancements in synthesis techniques, such as microwave-assisted reactions, have streamlined the production of thieno[2,3-d]pyrimidine derivatives, improving efficiency and yield (Hesse et al., 2007).

Biological Activities and Potential Applications

  • Antibacterial and Antitumor Agents : Some thieno[2,3-d]pyrimidine derivatives exhibit significant antibacterial and antitumor activities, suggesting their potential as leads for developing new therapeutic agents (Hafez et al., 2017).
  • Inhibitors of Human Protein Kinase CK2 : Certain substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids have been identified as potent inhibitors of human protein kinase CK2, indicating their utility in targeted cancer therapies (Golub et al., 2011).
  • Antimicrobial and Anti-inflammatory Properties : The synthesis and biological evaluation of thienopyrimidine derivatives have demonstrated their effectiveness as antimicrobial and anti-inflammatory agents, further underlining the therapeutic potential of these compounds (Tolba et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some pyrimidine derivatives are known to inhibit certain enzymes .

Properties

IUPAC Name

(3S,4S)-4-propyl-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-2-3-9-6-17(7-11(9)14(18)19)12-10-4-5-20-13(10)16-8-15-12/h4-5,8-9,11H,2-3,6-7H2,1H3,(H,18,19)/t9-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWNVONGSNGEPK-MWLCHTKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1C(=O)O)C2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CN(C[C@H]1C(=O)O)C2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.